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Introduction
1,3-Butadiyne (C₄H₂), also known as diacetylene, is a linear and conjugated alkyne of

significant interest in various scientific domains, including astrochemistry, materials science,

and as a structural motif in medicinal chemistry. Its rigid, linear geometry and unique electronic

structure, arising from the conjugation of two triple bonds, impart specific chemical and physical

properties. Understanding these properties at a quantum mechanical level is crucial for

predicting its reactivity, designing novel materials, and developing new therapeutic agents. This

technical guide provides an in-depth overview of quantum chemical calculations performed on

1,3-butadiyne, offering a comparative analysis of theoretical data with experimental findings.

Molecular Geometry
The linear structure of 1,3-butadiyne is a key feature influencing its chemical behavior.

Quantum chemical calculations have been instrumental in precisely determining its geometric

parameters. A variety of theoretical methods, ranging from Hartree-Fock (HF) and Møller-

Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and Coupled-Cluster

(CC) methods, have been employed to optimize its geometry.

Experimental and Computational Geometries
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The following table summarizes the experimental and calculated geometric parameters for 1,3-
butadiyne. Experimental values are often obtained from techniques such as microwave

spectroscopy and gas-phase electron diffraction.

Parameter Experimental Value
Calculated Value
(Method/Basis Set)

Reference

Bond Lengths (Å)

C≡C 1.205
1.217 (B3LYP/6-

311+G(2d,p))
[1]

C-C 1.378
1.365 (B3LYP/6-

311+G(2d,p))
[1]

C-H 1.058
1.065 (B3LYP/6-

311+G(2d,p))
[1]

Bond Angles (°)

C-C-H 180 180 (All methods)

C-C-C 180 180 (All methods)

Note: The linearity of the molecule results in bond angles of 180°.

Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable

information about the bonding and dynamics of a molecule. Quantum chemical calculations are

essential for the assignment and interpretation of experimental vibrational spectra. The

calculated harmonic frequencies are often scaled by empirical factors to better match the

anharmonic experimental frequencies.

Experimental and Calculated Vibrational Frequencies
The fundamental vibrational frequencies of 1,3-butadiyne have been extensively studied both

experimentally and theoretically. The molecule belongs to the D∞h point group, and its

vibrational modes are classified according to their symmetry.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12503384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12503384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12503384/
https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://par.nsf.gov/servlets/purl/10412693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mode Symmetry Description

Experiment
al
Frequency
(cm⁻¹)

Calculated
Frequency
(cm⁻¹)
(Method/Ba
sis Set)

Reference

ν₁ σg⁺
Symmetric C-

H stretch
3293

3420

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₂ σg⁺
Symmetric

C≡C stretch
2184

2245

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₃ σg⁺ C-C stretch 874

880

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₄ σu⁺
Asymmetric

C-H stretch
3329

3421

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₅ σu⁺
Asymmetric

C≡C stretch
2020

2075

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₆ πg
Symmetric C-

H bend
627

635

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₇ πg
Symmetric C-

C-C bend
482

485

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₈ πu
Asymmetric

C-H bend
630

640

(B3LYP/6-

311+G(2d,p))

[1][2]

ν₉ πu
Asymmetric

C-C-C bend
231

230

(B3LYP/6-

311+G(2d,p))

[1][2]
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Electronic Properties and Reactivity
Quantum chemical calculations provide insights into the electronic structure of 1,3-butadiyne,

which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO)

and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electron-

donating and electron-accepting abilities, respectively.

Frontier Molecular Orbitals
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are important

indicators of chemical reactivity and kinetic stability.

Property Calculated Value (eV) (Method/Basis Set)

HOMO Energy -6.8 (B3LYP/6-311+G(2d,p))

LUMO Energy -0.5 (B3LYP/6-311+G(2d,p))

HOMO-LUMO Gap 6.3 (B3LYP/6-311+G(2d,p))

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational

constants of gas-phase molecules, from which highly accurate molecular geometries can be

derived.[3][4][5]

Methodology:

A gaseous sample of 1,3-butadiyne is introduced into a high-vacuum chamber.

The sample is irradiated with microwave radiation of varying frequencies.

Absorption of microwaves by the molecules induces transitions between rotational energy

levels.
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The frequencies at which absorption occurs are detected, yielding a rotational spectrum.

The rotational constants (A, B, C) are determined by fitting the observed transition

frequencies to a rotational Hamiltonian.

From the rotational constants of the parent molecule and its isotopologues, the moments of

inertia can be calculated, which in turn allows for the precise determination of bond lengths

and angles.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful technique for determining the molecular

structure of volatile compounds.

Methodology:

A narrow beam of high-energy electrons is directed through a gaseous sample of 1,3-
butadiyne.

The electrons are scattered by the molecules, creating a diffraction pattern.

The diffraction pattern, which consists of concentric rings of varying intensity, is recorded on

a detector.

The scattering intensity is a function of the internuclear distances within the molecule.

By analyzing the diffraction pattern, a radial distribution curve is generated, from which the

bond lengths, bond angles, and torsional angles can be determined.

Visualizations
Molecular Structure of 1,3-Butadiyne
Caption: Ball-and-stick model of 1,3-butadiyne with bond lengths.

Computational Workflow for Property Calculation
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Define Molecular System
(1,3-Butadiyne)

Select Quantum Chemical Method
(e.g., DFT, MP2, CCSD(T))

Choose Basis Set
(e.g., 6-311+G(2d,p), cc-pVTZ)

Geometry Optimization

Frequency Calculation

Optimized Geometry

Analysis and Comparison
with Experimental Data

Electronic Property Calculation
(HOMO, LUMO, etc.)

Click to download full resolution via product page

Caption: A typical workflow for quantum chemical calculations.

Conclusion
Quantum chemical calculations are indispensable tools for elucidating the molecular structure,

vibrational properties, and electronic characteristics of 1,3-butadiyne. The synergy between
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theoretical predictions and experimental data provides a comprehensive understanding of this

fundamental molecule. The data and methodologies presented in this guide serve as a

valuable resource for researchers in chemistry, materials science, and drug development,

enabling them to leverage computational chemistry for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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